![molecular formula C12H9Cl2NO5S B2924254 2,4-Dichloro-5-[(furan-2-ylmethyl)sulfamoyl]benzoic acid CAS No. 31914-90-6](/img/structure/B2924254.png)
2,4-Dichloro-5-[(furan-2-ylmethyl)sulfamoyl]benzoic acid
Overview
Description
2,4-Dichloro-5-[(furan-2-ylmethyl)sulfamoyl]benzoic acid is a biochemical used for research purposes . It has a molecular weight of 350.17 and a molecular formula of C12H9Cl2NO5S .
Molecular Structure Analysis
The molecular structure of this compound can be represented as a 2D Mol file or a computed 3D SD file . The molecular formula is C12H9Cl2NO5S .Physical And Chemical Properties Analysis
This compound is a solid and should be stored at room temperature . It has a molecular weight of 350.17 and a molecular formula of C12H9Cl2NO5S .Scientific Research Applications
Corrosion Inhibition
4-Chloro-2-((furan-2-ylmethyl) amino)-5-sulfamoylbenzoic acid (FSM) has been investigated for its potential as a corrosion inhibitor for mild steel in sulfuric acid solutions. Studies showed that the inhibition efficiency increases with the concentration of FSM but decreases with rising temperature. This compound acts as a mixed-type inhibitor, adhering to the metal surface following the Langmuir adsorption isotherm. The mechanism of inhibition was explored through Fourier transform infrared spectroscopy and ultraviolet-visible spectral analysis, indicating the formation of a complex between the metal and the inhibitor (Hari Kumar Sappani & S. Karthikeyan, 2014).
Organic Synthesis
Compounds related to 2,4-Dichloro-5-[(furan-2-ylmethyl)sulfamoyl]benzoic acid have found utility in the synthesis of diuretics and other organic molecules. For instance, 6,7-Dichloro-2,3-dihydro-2-benzo[b]furancarboxylic acid derivatives have been synthesized and shown to exhibit natriuretic activities in rats and mice. These studies contribute to our understanding of structure-activity relationships in the development of new diuretic agents (E. Ohsugi et al., 1989).
Molecular Docking and Quantum Chemical Computations
Recent studies have applied quantum computational calculations and molecular docking to 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid. These techniques were used to understand the energies, geometries, and spectral characteristics of the compound, revealing insights into its electronic structure and potential biological activities. This research highlights the role of computational chemistry in evaluating the properties of complex organic molecules (C. Charanya et al., 2022).
Environmental Toxicity Assessment
Although not directly linked to 2,4-Dichloro-5-[(furan-2-ylmethyl)sulfamoyl]benzoic acid, studies on the toxicity of benzoic acid derivatives upon intragastric intake provide valuable context for understanding the environmental and health implications of chemical compounds. These studies explore the toxic properties and effects on the hepatorenal system, highlighting the importance of assessing the safety of chemical compounds used in various applications (L. G. Gorokhova et al., 2020).
properties
IUPAC Name |
2,4-dichloro-5-(furan-2-ylmethylsulfamoyl)benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO5S/c13-9-5-10(14)11(4-8(9)12(16)17)21(18,19)15-6-7-2-1-3-20-7/h1-5,15H,6H2,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTLCPKPWNLFQRV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNS(=O)(=O)C2=C(C=C(C(=C2)C(=O)O)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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